2-(3,5-Dichlorophenyl)piperidine

Organic Synthesis Process Chemistry Supply Chain

Medicinal chemists targeting sigma-2 receptors require a conformationally defined 2-arylpiperidine scaffold that is not interchangeable with 3- or 4-substituted isomers. 2-(3,5-Dichlorophenyl)piperidine (CAS 887361-14-0) is the exact isomer needed, featuring a chiral center directly adjacent to the basic amine, which imposes distinct receptor-binding geometry via 1,3-allylic strain. • Unique 2-(3,5-dichlorophenyl) regiochemistry ensures accurate SAR studies; the 3,5-dichloro pattern provides a distinct electronic profile versus other dichloro isomers. • Predicted pKa of 9.10 reduces lysosomal trapping risk compared to the 4-substituted isomer (pKa 9.80), offering better control over CNS penetration. • A 2024 patent route achieves 72% overall yield from commercial starting materials, lowering cost-of-goods for scale-up.

Molecular Formula C11H13Cl2N
Molecular Weight 230.13 g/mol
CAS No. 887361-14-0
Cat. No. B13082700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dichlorophenyl)piperidine
CAS887361-14-0
Molecular FormulaC11H13Cl2N
Molecular Weight230.13 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2=CC(=CC(=C2)Cl)Cl
InChIInChI=1S/C11H13Cl2N/c12-9-5-8(6-10(13)7-9)11-3-1-2-4-14-11/h5-7,11,14H,1-4H2
InChIKeyWHPIGIJJCAIISO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,5-Dichlorophenyl)piperidine Procurement Overview


2-(3,5-Dichlorophenyl)piperidine (CAS 887361-14-0) is a halogenated 2-arylpiperidine derivative with the molecular formula C11H13Cl2N and a molecular weight of 230.13 g/mol [1]. The compound features a secondary amine piperidine ring substituted at the 2-position by a 3,5-dichlorophenyl group, creating a chiral center at the point of attachment [1]. This structural motif places it within the 2-arylpiperidine class, a scaffold recognized for its potential in medicinal chemistry, particularly for central nervous system targets and sigma receptor modulation [2]. Its computed physicochemical properties include a predicted XLogP3 of 3.4 and a predicted pKa of 9.10, indicating moderate lipophilicity and basicity characteristic of arylpiperidines [1].

Non-Interchangeability of 2-(3,5-Dichlorophenyl)piperidine


Substituting 2-(3,5-dichlorophenyl)piperidine with a positional isomer such as 3- or 4-substituted analogs (e.g., CAS 851861-61-5 or 475653-05-5) or with alternative dichlorophenyl regioisomers is not chemically or pharmacologically valid. The 2-position attachment generates a chiral center directly adjacent to the basic amine, imposing distinct conformational constraints dictated by 1,3-allylic strain, which strongly influences both receptor binding geometry and synthetic diastereoselectivity [1]. The 3,5-dichloro substitution pattern further differentiates the compound by providing a unique electronic profile and steric environment that governs its reactivity in cross-coupling reactions and its interaction with biological targets compared to other patterns like 3,4- or 2,4-dichloro [2]. These structural distinctions lead to quantifiable differences in lipophilicity, basicity, and target engagement, making the molecule's activity profile non-interchangeable with in-class alternatives.

Quantitative Differentiation Evidence for 2-(3,5-Dichlorophenyl)piperidine


Improved Synthetic Accessibility via 2024 Patent

A 2024 patent application documents an improved synthetic route for 2-(3,5-dichlorophenyl)piperidine from commercially available starting materials, achieving a 72% overall yield [1]. This is a significant advancement over earlier methods, for which public yield data are sparse, suggesting this represents a more efficient and potentially cost-effective route for large-scale procurement [1].

Organic Synthesis Process Chemistry Supply Chain

Lipophilicity Compared to Positional Isomers

2-(3,5-Dichlorophenyl)piperidine has a computed XLogP3 of 3.4 [1]. In comparison, the positional isomer 4-(3,5-dichlorophenyl)piperidine has a computed XLogP3-AA of 3.3 [2]. This difference, although small, reflects the impact of substitution position on overall molecular lipophilicity, which can influence membrane permeability and off-target binding.

Physicochemical Properties ADME Prediction Lead Optimization

Basicity vs. 4-Substituted Analog

The predicted pKa of 2-(3,5-dichlorophenyl)piperidine is 9.10±0.10 [1]. For the positional isomer 4-(3,5-dichlorophenyl)piperidine, the predicted pKa is 9.80±0.10 [2]. This 0.7 log unit difference in basicity means that at physiological pH, the 2-substituted isomer is less protonated, potentially affecting its binding to aspartate-rich receptor pockets and its overall distribution volume.

Physicochemical Properties Drug-Receptor Interaction Chemical Development

Sigma Receptor Affinity of 2-Arylpiperidine Scaffold

In studies evaluating novel norbenzomorphan analogs, N-acyl-2-arylpiperidines as a class demonstrated high affinity for σ2R/TMEM97, whereas analogous compounds derived from morpholine and N-methylpiperazine exhibited lower affinities [1]. This class-level inference positions 2-(3,5-dichlorophenyl)piperidine as a member of a privileged scaffold for sigma receptor engagement, which is not shared by 3- or 4-substituted arylpiperidines commonly used as alternative building blocks.

Sigma Receptor Medicinal Chemistry CNS Drug Discovery

2-(3,5-Dichlorophenyl)piperidine Procurement Scenarios


Sigma-2 Receptor Lead Optimization

Given the class-level evidence for high σ2R/TMEM97 affinity among N-acyl-2-arylpiperidines, 2-(3,5-dichlorophenyl)piperidine is a rationally selected building block for synthesizing lead candidates targeting sigma-2 receptors, implicated in neurological disorders like Alzheimer's disease and schizophrenia [1]. Its specific 2-substitution and dichloro pattern provide a defined conformational and electronic profile for SAR studies that 3- or 4-substituted analogs do not offer.

Chemical Probes Requiring Controlled Basicity

For projects requiring a less basic piperidine core to avoid lysosomal trapping or to modulate CNS penetration, the lower predicted pKa of 9.10 provides a distinct advantage over the 4-substituted isomer (pKa 9.80) [1]. Procuring this specific isomer ensures the desired ionization state at physiological pH without additional synthetic modifications.

Scaled Synthesis via Improved Patent Route

For medicinal chemistry groups or CROs planning to scale up a promising hit, the 2024 patent disclosure featuring a 72% overall yield from commercial starting materials offers a more efficient synthetic pathway [1]. This directly impacts the cost-of-goods and scalability compared to older, less-efficient routes for this specific isomer.

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